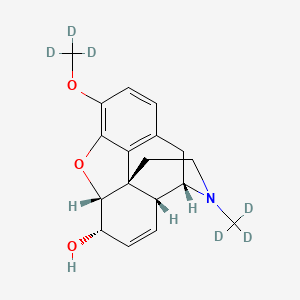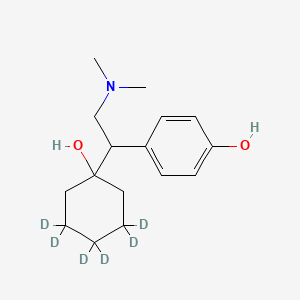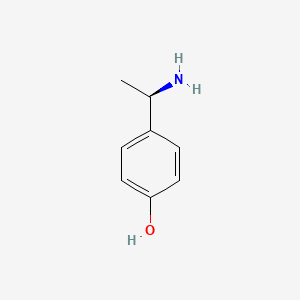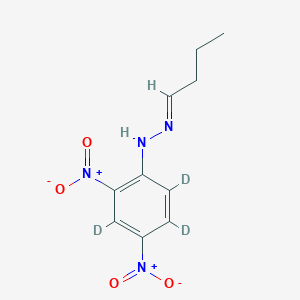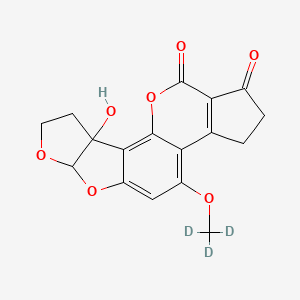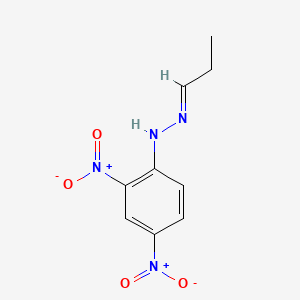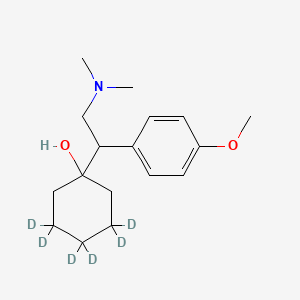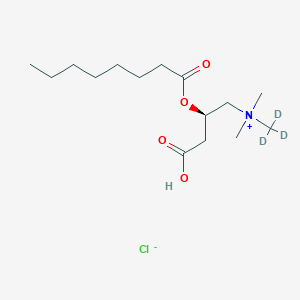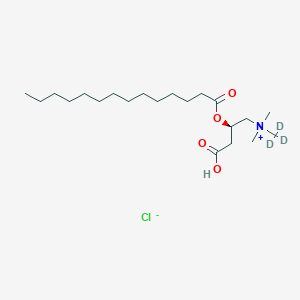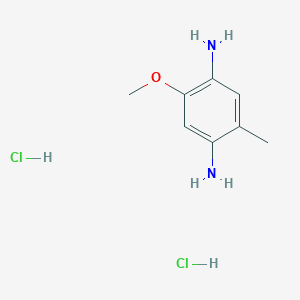
Desmethylcarfentanil sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethylcarfentanil sodium salt is a potent synthetic opioid that is structurally similar to fentanyl. It is primarily used in research and forensic applications due to its high potency and specific binding properties. The compound is categorized as a precursor in the synthesis of carfentanil, another highly potent opioid .
准备方法
Synthetic Routes and Reaction Conditions
Desmethylcarfentanil sodium salt can be synthesized through a series of chemical reactions involving the modification of carfentanil. The synthetic route typically involves the reduction of carfentanil to remove the methyl group, resulting in desmethylcarfentanil. This process requires specific reaction conditions, including the use of reducing agents and controlled temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated systems to ensure precision and consistency. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The final product is then converted to its sodium salt form for stability and ease of handling .
化学反应分析
Types of Reactions
Desmethylcarfentanil sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify its chemical structure.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols or amines .
科学研究应用
Desmethylcarfentanil sodium salt is widely used in scientific research due to its high potency and specificity. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of opioids.
Biology: Employed in studies to understand opioid receptor interactions and signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency limits its clinical application.
Industry: Utilized in the synthesis of other potent opioids and related compounds.
作用机制
Desmethylcarfentanil sodium salt exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The compound’s high affinity for these receptors makes it extremely potent, even at low concentrations .
相似化合物的比较
Similar Compounds
Carfentanil: A highly potent opioid used primarily in veterinary medicine.
Fentanyl: A widely used synthetic opioid for pain management in humans.
Desmethylcarfentanil amide: A structural analog with similar binding properties.
Uniqueness
Desmethylcarfentanil sodium salt is unique due to its specific structural modifications, which result in a higher potency and longer duration of action compared to other similar compounds. Its use as a precursor in the synthesis of carfentanil further highlights its significance in research and industrial applications .
属性
CAS 编号 |
98598-82-4 |
|---|---|
分子式 |
C23H27N2NaO3 |
分子量 |
402.46 |
纯度 |
>98% |
同义词 |
Sodium 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


